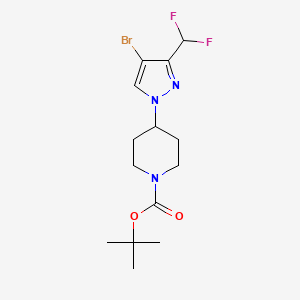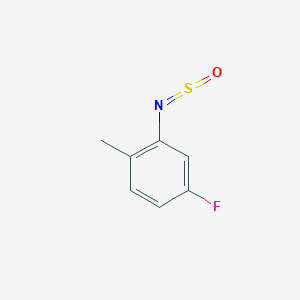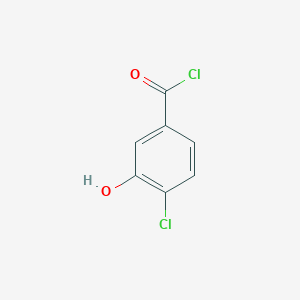
4-Chloro-3-hydroxybenzoyl chloride
概要
説明
4-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2 . It is used as a chemical building block in various scientific research applications .
Synthesis Analysis
The synthesis of 4-Chloro-3-hydroxybenzoyl chloride involves the reaction of 4-Chloro-3-hydroxybenzoic acid with thionyl chloride in N,N-dimethyl-formamide and toluene . The reaction conditions include heating at 70°C for 2 hours .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-hydroxybenzoyl chloride consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 155.997803 Da .Chemical Reactions Analysis
4-Chloro-3-hydroxybenzoyl chloride is a reactive compound that can react with various nucleophiles, including amines, alcohols, and thiols . The reaction between 4-Chloro-3-hydroxybenzoyl chloride and nucleophiles results in the formation of amides, esters, and thioesters .Physical And Chemical Properties Analysis
4-Chloro-3-hydroxybenzoyl chloride has a molecular weight of 191.013 . It is a member of the carbonyl chlorides category .科学的研究の応用
Synthesis and Environmental Degradation
4-Chloro-3-hydroxybenzoyl chloride is utilized in various synthetic pathways, including the preparation of hydroxybenzamides and their salts. This process involves the reaction of thionyl chloride with carboxylic acids, highlighting the method's efficiency and potential drawbacks, such as the necessity for high-purity reactants and multiple purification stages due to byproduct formation (A. K. Brel et al., 2015). Additionally, it plays a role in environmental contexts, such as the gamma irradiation-induced degradation of chlorinated aromatic compounds in treated effluent, demonstrating its utility in the breakdown and mineralization of environmental pollutants (Libing Chu & Jianlong Wang, 2016).
Catalytic and Material Synthesis
This chemical is central to the synthesis of new compounds and materials, serving as a precursor or reactant in various chemical transformations. For example, it has been involved in the facile conversion of related compounds into hydroxybenzo[b]selenophenes, demonstrating its versatility in organic synthesis (R. Lisiak & J. Młochowski, 2009). Moreover, it contributes to the development of pharmaceuticals and advanced materials, such as in the synthesis of benzyl 4-hydroxybenzoate under microwave irradiation, showcasing its application in efficient and innovative synthetic methodologies (Ding Man-hua, 2007).
Advanced Oxidation Processes
In environmental science, 4-Chloro-3-hydroxybenzoyl chloride's degradation by advanced oxidation processes (AOPs) highlights its role in studying and mitigating pollution. The study on the photodegradation of similar compounds in aqueous solutions using AOPs reveals insights into the mechanisms of pollutant breakdown, contributing to environmental protection efforts (J. Lopez et al., 2000).
Safety and Hazards
作用機序
Target of Action
4-Chloro-3-hydroxybenzoyl chloride (CHBCl) is a synthetic organic compound Hydroxybenzoyl chlorides, a class of compounds to which chbcl belongs, have been used in the synthesis of conjugates with biologically active dipeptides .
Mode of Action
The mode of action of CHBCl involves its interaction with these targets, leading to the formation of new compounds. For instance, hydroxybenzoyl chlorides have been used to synthesize conjugates with dipeptides based on 4-aminobutanoic acid and glycine
Biochemical Pathways
It’s known that hydroxybenzoyl chlorides are used as intermediate products in organic synthesis . They play a crucial role in the synthesis of various biologically active compounds.
Result of Action
The result of CHBCl’s action would depend on the specific targets and pathways it affects. As an intermediate in organic synthesis, CHBCl contributes to the formation of various biologically active compounds . The exact molecular and cellular effects would depend on the specific compounds synthesized using CHBCl.
特性
IUPAC Name |
4-chloro-3-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUAXWJWCRHVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-hydroxybenzoyl chloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



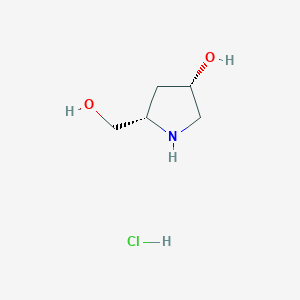
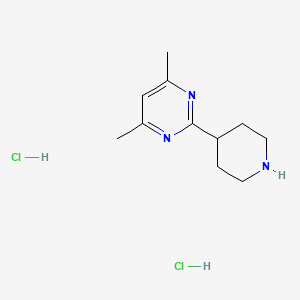

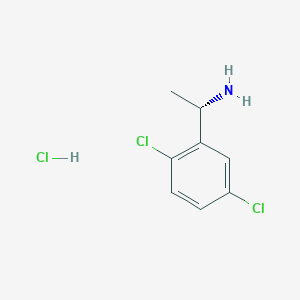
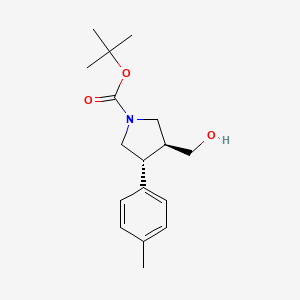
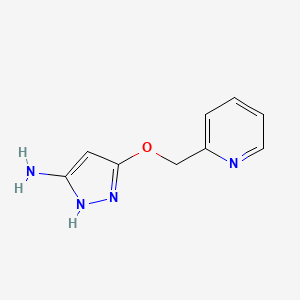
![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)
